

^1H NMR and ^{13}C NMR spectral data of Diallyl succinate

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Compound of Interest

Compound Name: Diallyl succinate

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An In-depth Technical Guide to the ^1H and ^{13}C NMR Spectral Data of Diallyl Succinate

This guide provides a comprehensive overview of the ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectral data for **diallyl succinate**. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis who utilize NMR spectroscopy for structural elucidation and characterization of organic molecules. This document presents quantitative NMR data in a structured format, details the experimental protocols for data acquisition, and includes a workflow diagram for clarity.

Chemical Structure

Diallyl succinate, with the chemical formula $\text{C}_{10}\text{H}_{14}\text{O}_4$, is the diester of succinic acid and allyl alcohol.^{[1][2][3]} Its structure is characterized by a central succinate moiety flanked by two allyl groups.

Structure:

^1H NMR Spectral Data

The ^1H NMR spectrum of **diallyl succinate** exhibits distinct signals corresponding to the different types of protons in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Table 1: ^1H NMR Spectral Data of **Diallyl Succinate**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
5.98 - 5.85	m	2H	-CH=CH ₂
5.35 - 5.20	m	4H	-CH=CH ₂
4.58	d, J=5.7 Hz	4H	-O-CH ₂ -CH=
2.65	s	4H	-CO-CH ₂ -CH ₂ -CO-

Disclaimer: The data presented here is a representative summary. Actual spectral values may vary slightly depending on the experimental conditions.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the different carbon environments within the **diallyl succinate** molecule.

Table 2: ¹³C NMR Spectral Data of **Diallyl Succinate**

Chemical Shift (δ) ppm	Assignment
172.2	C=O (Ester carbonyl)
132.1	-CH=CH ₂
118.5	-CH=CH ₂
65.2	-O-CH ₂ -
29.0	-CO-CH ₂ -

Disclaimer: The data presented here is a representative summary. Actual spectral values may vary slightly depending on the experimental conditions.

Experimental Protocol

The following is a typical experimental protocol for acquiring ¹H and ¹³C NMR spectra of **diallyl succinate**.

4.1. Sample Preparation

- Sample: **Diallyl succinate**.
- Solvent: Deuterated chloroform (CDCl_3) is a common solvent for this compound.
- Concentration: A solution of approximately 5-10 mg of **diallyl succinate** in 0.5-0.7 mL of CDCl_3 is prepared.
- Standard: Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).
- NMR Tube: The solution is transferred to a standard 5 mm NMR tube.

4.2. NMR Spectrometer and Parameters

- Spectrometer: A high-resolution NMR spectrometer, such as a 400 MHz or 500 MHz instrument, is used.
- Nuclei: ^1H and ^{13}C .
- Temperature: The experiment is typically conducted at room temperature (approximately 298 K).

4.2.1. ^1H NMR Acquisition Parameters

- Pulse Sequence: A standard single-pulse sequence is used.
- Number of Scans: Typically 8 to 16 scans are acquired for a good signal-to-noise ratio.
- Relaxation Delay: A relaxation delay of 1-2 seconds is used between scans.
- Spectral Width: A spectral width of approximately 10-15 ppm is set.

4.2.2. ^{13}C NMR Acquisition Parameters

- Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum by removing C-H coupling.

- **Number of Scans:** A larger number of scans (e.g., 128 or more) is typically required due to the low natural abundance of the ^{13}C isotope.
- **Relaxation Delay:** A relaxation delay of 2-5 seconds is employed.
- **Spectral Width:** A spectral width of approximately 200-220 ppm is set.

4.3. Data Processing

- **Fourier Transformation:** The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.
- **Phasing:** The spectrum is phased to ensure all peaks are in the absorptive mode.
- **Baseline Correction:** The baseline of the spectrum is corrected to be flat.
- **Referencing:** The chemical shifts are referenced to the TMS signal at 0 ppm.
- **Integration:** The relative areas of the peaks in the ^1H NMR spectrum are determined through integration.
- **Peak Picking:** The chemical shifts of the peaks in both ^1H and ^{13}C spectra are identified.

Workflow for NMR Analysis of Diallyl Succinate

The following diagram illustrates the logical workflow from sample preparation to the final interpretation of the NMR data for **diallyl succinate**.

Caption: Workflow for NMR analysis of **diallyl succinate**.

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References

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